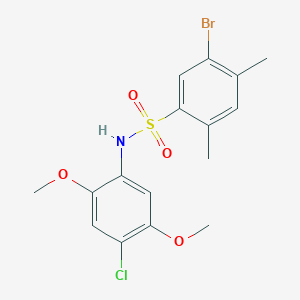
5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Bromo-Dimethylsulfamoyl-Chlorodimethoxyphenyl and has a molecular formula of C17H19BrClNOS.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the immune response.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide in lab experiments is its potential as a therapeutic agent. However, there are also some limitations associated with its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research involving 5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide. These include further studies to elucidate its mechanism of action, development of more efficient synthesis methods, and exploration of its potential applications in other fields such as materials science and environmental science.
In conclusion, this compound is a chemical compound that has potential applications in various scientific fields, including medicinal chemistry. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. While there are some limitations associated with its use, there are also several future directions for research involving this compound.
Synthesis Methods
The synthesis of 5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide involves the reaction of 4-chloro-2,5-dimethoxyaniline with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with bromine to obtain the final compound.
Scientific Research Applications
5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of medicinal chemistry. It has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation.
properties
IUPAC Name |
5-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClNO4S/c1-9-5-10(2)16(6-11(9)17)24(20,21)19-13-8-14(22-3)12(18)7-15(13)23-4/h5-8,19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWBJPOHQDXJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

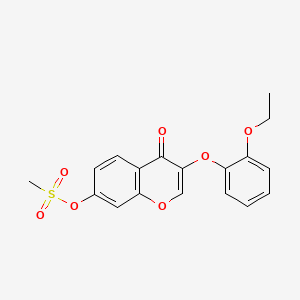
![4-tert-butyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2776502.png)


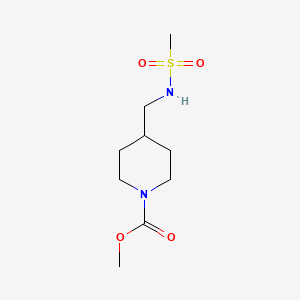
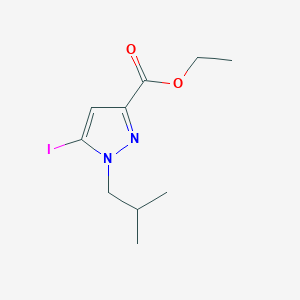

![5-[5-(4-Bromophenyl)-3-(2-chloro-7-ethoxyquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2776510.png)
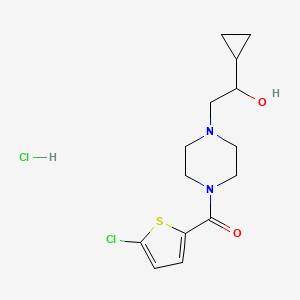
![Ethyl 4-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2776513.png)
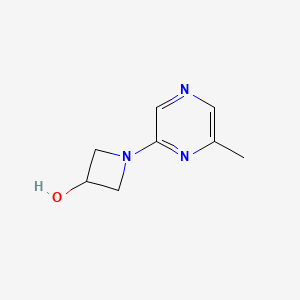
![1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane](/img/structure/B2776515.png)
![(4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2-methoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2776520.png)
